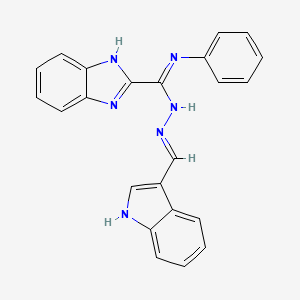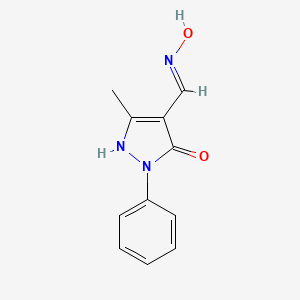
N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide, also known as IPhH or Indolylphenylbenzimidazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of benzimidazole and has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in cellular processes. For example, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and cell death, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of bacterial cells by disrupting their cell membranes and inhibiting DNA replication.
実験室実験の利点と制限
One of the main advantages of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide is its high potency against cancer cells and bacterial strains. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in vivo.
合成法
The synthesis of N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide involves the reaction of 1H-indole-3-carbaldehyde with N-phenylbenzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. This method has been reported in several research articles, and the yield of this compound is reported to be high.
科学的研究の応用
N'-(1H-indol-3-ylmethylene)-N-phenyl-1H-benzimidazole-2-carbohydrazonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antimicrobial, and antiviral activities. Several research studies have demonstrated the efficacy of this compound against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-N'-phenyl-1H-benzimidazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6/c1-2-8-17(9-3-1)26-23(22-27-20-12-6-7-13-21(20)28-22)29-25-15-16-14-24-19-11-5-4-10-18(16)19/h1-15,24H,(H,26,29)(H,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZGPCUBXNSKF-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3N2)NN=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3N2)N/N=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)
![ethyl N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylglycinate](/img/structure/B6024898.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methylpropanoate](/img/structure/B6024911.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6024919.png)
![5-(1-azepanyl)-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6024930.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6024932.png)

![2-methyl-7-[(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)methyl]pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6024945.png)
![2-(2,6-dimethylphenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6024946.png)
![1-(3-fluorobenzyl)-4-[(3-methylbenzyl)amino]-2-pyrrolidinone](/img/structure/B6024948.png)
![3,5-dimethoxy-N-{[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6024957.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-methyl-1H-indol-1-yl)ethanamine](/img/structure/B6024991.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B6024995.png)
![ethyl 3-(2-methoxyethyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6025005.png)